molecular formula C11H12Cl2O3 B165540 2,4-D Isopropyl ester CAS No. 94-11-1

2,4-D Isopropyl ester

Cat. No.: B165540
CAS No.: 94-11-1
M. Wt: 263.11 g/mol
InChI Key: WHOKDONDRZNCBC-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-D Isopropyl ester plays a significant role in biochemical reactions. It is absorbed more quickly than amines on broadleaf weeds and is more efficient under certain environmental conditions . The ester formulations of 2,4-D, including this compound, are considered more efficacious .

Cellular Effects

The cellular effects of this compound are profound. It has been reported that this compound can cause reductions in populations of soil bacteria, fungi, and actinomyces . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is absorbed more quickly by plants and therefore is less likely to be washed away by rain . It is also known to interact with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. It is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied . It is also degraded in a laboratory test by activated sewage acclimated to 2,4-D .

Metabolic Pathways

This compound is involved in various metabolic pathways. In plants, 2,4-D very rapidly undergoes various transformations and its predominant metabolic pathways and rates vary with different plant species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is released into the environment during spraying operations using herbicide formulations containing this ester or from spills . It may get into water from runoff or deposition after spraying operations .

Subcellular Localization

It is known that it is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .

Properties

IUPAC Name

propan-2-yl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
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InChI

InChI=1S/C11H12Cl2O3/c1-7(2)16-11(14)6-15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3
Source PubChem
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InChI Key

WHOKDONDRZNCBC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Source PubChem
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DSSTOX Substance ID

DTXSID5020445
Record name 2,4-D isopropyl ester
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Molecular Weight

263.11 g/mol
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Physical Description

Colorless liquid; pure form can be solid; mp = 5-10, 20-25 deg C (two forms); [HSDB] Colorless liquid; mp = 5-10 deg C; [MSDSonline] Pale amber liquid; [Reference #1]
Record name 2,4-D isopropyl ester
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Boiling Point

30 °C @ 1 mm Hg
Record name 2,4-D ISOPROPYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D ISOPROPYL ESTER
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Solubility

Sol in alcohols and most oils /SRP: depends on pH; will hydrolyze at alkaline ph on prolonged standing/, Soluble in oil, In water, 37.3 mg/l (temperature not specified)
Record name 2,4-D ISOPROPYL ESTER
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Density

1.255-1.270 @ 25 °C/25 °C
Record name 2,4-D ISOPROPYL ESTER
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Vapor Pressure

0.000232 [mmHg], 2.32X10-4 mm Hg @ 25 °C
Record name 2,4-D isopropyl ester
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Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D ISOPROPYL ESTER
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Impurities

/SRP/: Impurities are carried over from substrates, 2,4-D and isopropyl alcohol, during synthesis., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
Record name 2,4-D ISOPROPYL ESTER
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Color/Form

Liquid, Colorless /SRP: dependent on purity/, May be a solid if pure.

CAS No.

94-11-1
Record name 2,4-D isopropyl ester
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Record name 2,4-D-isopropyl [ISO]
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Record name 2,4-D isopropyl ester
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Record name Isopropyl 2,4-dichlorophenoxyacetate
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Record name 2,4-D-ISOPROPYL
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Record name 2,4-D ISOPROPYL ESTER
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Melting Point

5-10 °C and 20-25 °C (two forms)
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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